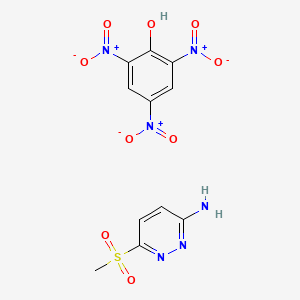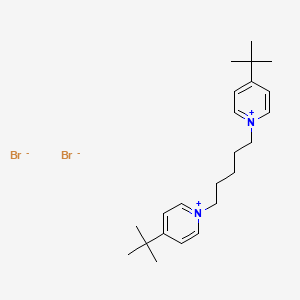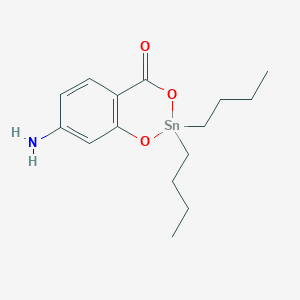
7-Amino-2,2-dibutyl-1,3,2-benzodioxastannin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Amino-2,2-dibutyl-1,3,2-benzodioxastannin-4-one is a complex organic compound with a unique structure that includes a benzodioxastannin core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-2,2-dibutyl-1,3,2-benzodioxastannin-4-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzodioxastannin core, followed by the introduction of the amino and dibutyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance.
Analyse Chemischer Reaktionen
Types of Reactions
7-Amino-2,2-dibutyl-1,3,2-benzodioxastannin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its properties.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive forms.
Substitution: This compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
7-Amino-2,2-dibutyl-1,3,2-benzodioxastannin-4-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of 7-Amino-2,2-dibutyl-1,3,2-benzodioxastannin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate these mechanisms and identify the key molecular targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-Amino-2,3-dihydro-5-phenyl-1H-1,4-benzodiazepin-2-one
- 7-Amino-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one
Uniqueness
Compared to similar compounds, 7-Amino-2,2-dibutyl-1,3,2-benzodioxastannin-4-one stands out due to its unique benzodioxastannin core and the presence of both amino and dibutyl groups. These structural features confer distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
61500-37-6 |
|---|---|
Molekularformel |
C15H23NO3Sn |
Molekulargewicht |
384.06 g/mol |
IUPAC-Name |
7-amino-2,2-dibutyl-1,3,2-benzodioxastannin-4-one |
InChI |
InChI=1S/C7H7NO3.2C4H9.Sn/c8-4-1-2-5(7(10)11)6(9)3-4;2*1-3-4-2;/h1-3,9H,8H2,(H,10,11);2*1,3-4H2,2H3;/q;;;+2/p-2 |
InChI-Schlüssel |
DUBOSVIRXUWDTK-UHFFFAOYSA-L |
Kanonische SMILES |
CCCC[Sn]1(OC2=C(C=CC(=C2)N)C(=O)O1)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Butanoic acid, 4-[2-(1,1-dimethylethyl)phenoxy]-3-oxo-, ethyl ester](/img/structure/B14592928.png)
![2,2'-Disulfanediylbis[3-(2-aminoethyl)-1H-indol-5-ol]](/img/structure/B14592935.png)

![{3-[Bis(2-methylpropyl)amino]prop-2-en-1-ylidene}propanedinitrile](/img/structure/B14592952.png)
![1-{2-[4-(Methanesulfonyl)phenyl]hexan-2-yl}-1H-imidazole](/img/structure/B14592960.png)
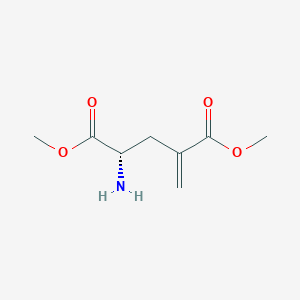
![Glycyl-N-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}glycinamide](/img/structure/B14592972.png)
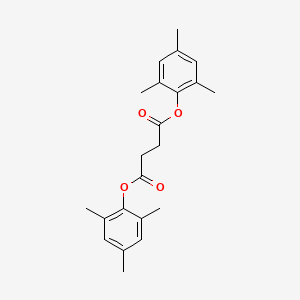
![2,5,8-Trioxabicyclo[7.1.0]deca-3,6-diene](/img/structure/B14592985.png)
![1-[(But-2-en-1-yl)oxy]-2-methylbenzene](/img/structure/B14592994.png)
